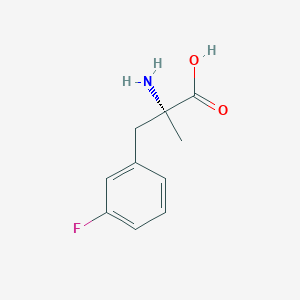

alpha-Methyl-D-3-fluorophenylalanine

描述

Introduction

Alpha-Methyl-D-3-fluorophenylalanine belongs to the class of fluorinated amino acids, which are recognized for their altered physicochemical properties compared to their non-fluorinated counterparts. This compound is classified as a non-proteinogenic amino acid due to its unique structure that does not occur naturally in proteins. The systematic incorporation of fluorine atoms into amino acid structures has emerged as a powerful strategy in medicinal chemistry, providing researchers with tools to modulate the biological activity and stability of peptides and proteins.

The development of fluorinated phenylalanine derivatives has been driven by the need for enhanced pharmaceutical agents with improved properties. Fluorinated compounds are increasingly common in pharmaceuticals, agrochemicals, and materials science applications. The presence of fluorine in organic molecules can significantly alter their electronic properties, hydrogen bonding patterns, and metabolic pathways, making fluorinated amino acids particularly valuable in the design of therapeutic peptides and proteins.

The compound's designation as the D-enantiomer indicates its specific stereochemical configuration, which is opposite to that of naturally occurring L-amino acids. This stereochemical inversion can result in dramatically different biological activities and resistance to enzymatic degradation, properties that are often exploited in drug design to enhance the duration of action and specificity of therapeutic agents.

属性

IUPAC Name |

(2R)-2-amino-3-(3-fluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZGACCJFXQSCQ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)F)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC(=CC=C1)F)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-D-3-fluorophenylalanine typically involves the fluorination of D-phenylalanine followed by methylation. The reaction conditions include the use of fluorinating agents such as Selectfluor and methylating agents like iodomethane under controlled temperature and pressure.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale fluorination and methylation reactions, often carried out in specialized reactors to ensure safety and efficiency.

化学反应分析

Types of Reactions: Alpha-Methyl-D-3-fluorophenylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium cyanide. The reactions are typically performed under specific conditions of temperature, pressure, and solvent to achieve the desired products.

Major Products Formed: The major products formed from these reactions include this compound derivatives, which can be further modified for various applications.

科学研究应用

Peptide Design and Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-aMePhe(3-F)-OH can be incorporated into peptides through SPPS, a widely used method for synthesizing peptides in laboratory settings. The Fmoc protecting group allows for efficient chain assembly, while the D-amino acid configuration introduces specific properties that can influence the peptide's biological activity.

Impact on Protein-Protein Interactions

The incorporation of D-amino acids like Fmoc-D-aMePhe(3-F)-OH can alter protein interactions. This modification may hinder recognition by certain enzymes, making it useful for studying protein-protein interactions and understanding their roles in biological processes .

Enzyme Inhibition

Therapeutic Applications

The unique structural features of Fmoc-D-aMePhe(3-F)-OH may enhance its potential as an enzyme inhibitor. The D-configuration and methyl group can obstruct enzyme recognition, which is beneficial for designing therapeutic agents aimed at specific enzymes involved in disease pathways .

Tumor Imaging

PET Imaging Applications

Fluorinated amino acids, including alpha-methyl-D-3-fluorophenylalanine derivatives, have been studied for their potential as positron emission tomography (PET) tracers. For instance, 18F-labeled versions of these compounds have shown promise in differentiating malignant tumors from benign lesions due to their selective uptake through the L-type amino acid transporter (LAT1) .

Case Study: Biodistribution Studies

In biodistribution studies using normal mice, various 18F-labeled alpha-methyl-substituted amino acids demonstrated faster blood clearance and lower renal accumulation compared to traditional tracers. Specifically, L-2-18F-FAMP exhibited significantly higher tumor accumulation than its D-counterparts and other clinically relevant tracers, suggesting its potential as a superior PET imaging agent for tumor-specific imaging .

Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Peptide Design | Incorporation into peptides via SPPS; influences biological activity | Investigating protein-protein interactions |

| Enzyme Inhibition | Potential to hinder enzyme recognition; useful in therapeutic design | Developing inhibitors for specific enzymes |

| Tumor Imaging | PET tracer development; selective uptake by LAT1 | Imaging malignant tumors with 18F-labeled variants |

Conclusion and Future Directions

The applications of this compound span multiple domains including peptide synthesis, enzyme inhibition, and advanced imaging techniques. As research progresses, further exploration into its pharmacokinetics and optimization for clinical use could enhance its utility in both therapeutic and diagnostic settings.

作用机制

The mechanism by which alpha-Methyl-D-3-fluorophenylalanine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the compound enhances its binding affinity and selectivity, leading to specific biological effects. The pathways involved include neurotransmitter synthesis and regulation, as well as protein synthesis and modification.

相似化合物的比较

Similar Compounds: Similar compounds to alpha-Methyl-D-3-fluorophenylalanine include other fluorinated amino acids such as alpha-Methyl-D-3-fluorotyrosine and alpha-Methyl-D-3-fluorotryptophan.

Uniqueness: this compound is unique due to its specific fluorination pattern and methylation, which confer distinct chemical and biological properties compared to other similar compounds. Its ability to modulate neurotransmitter activity and its potential therapeutic applications set it apart from other fluorinated amino acids.

生物活性

Alpha-Methyl-D-3-fluorophenylalanine (α-MeD-3-F-Phe) is a non-natural amino acid that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. The incorporation of fluorine into amino acids can significantly alter their physicochemical properties, enhancing their utility in drug design and protein engineering. This article delves into the biological activity of α-MeD-3-F-Phe, examining its synthesis, mechanisms of action, and potential applications in therapeutic contexts.

Structural Characteristics

This compound is characterized by the following structural features:

- Methyl Group : The presence of a methyl group at the alpha position enhances lipophilicity.

- Fluorine Substitution : The fluorine atom at the 3-position of the phenyl ring can influence binding interactions with biological targets, potentially increasing metabolic stability and altering pharmacokinetic profiles.

Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Boc-L-Phenylalanine | Traditional amino acid without fluorine | Commonly used in peptide synthesis |

| Fmoc-alpha-methyl-L-3-Fluorophe | Fmoc protecting group | Different stability profile in synthesis |

| Boc-alpha-Methyl-D-3-Fluorophe | D-enantiomer variant | Potentially different biological activity |

| Boc-L-3-Fluorophenylalanine | L-amino acid with no methyl group | Used for synthesizing peptides with different properties |

Research indicates that α-MeD-3-F-Phe may exhibit enhanced binding affinity to various biological targets compared to non-fluorinated analogs. The incorporation of fluorinated amino acids into peptides can lead to:

- Increased Metabolic Stability : Fluorinated compounds often resist enzymatic degradation, prolonging their action in vivo.

- Altered Lipophilicity : The fluorine atom modifies the hydrophobic/hydrophilic balance, which can enhance membrane permeability and cellular uptake.

- Enhanced Protein Stability : Incorporating α-MeD-3-F-Phe into proteins can improve their thermal stability and resistance to proteolytic enzymes .

Study 1: Tumor Imaging Applications

A study investigated the use of 3-[^18F]fluorophenylalanines as positron emission tomography (PET) tracers for tumor imaging. In vitro studies demonstrated that the uptake of 3-l-[^18F]FPhe was significantly higher in various human tumor cell lines compared to traditional tracers like [^18F]FET. This suggests that fluorinated phenylalanines could serve as effective imaging agents for early detection of malignancies .

Study 2: Protein Engineering

Incorporating α-MeD-3-F-Phe into peptide sequences has been explored for its potential to engineer proteins with novel functionalities. Research shows that such modifications can influence protein folding and interactions, enhancing the stability and activity of therapeutic proteins .

Pharmacological Implications

The unique properties of α-MeD-3-F-Phe make it a promising candidate for developing new therapeutic agents. Its ability to improve binding affinity and metabolic stability positions it as a valuable tool in drug design, particularly for targeting diseases where conventional drugs may fail due to rapid metabolism or poor bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。